molecular formula C8H7N3OS B1454630 4-(1,3,4-Thiadiazol-2-yloxy)aniline CAS No. 1344100-60-2

4-(1,3,4-Thiadiazol-2-yloxy)aniline

Cat. No. B1454630
M. Wt: 193.23 g/mol
InChI Key: IPJQHEBFJPLRLZ-UHFFFAOYSA-N
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Description

4-(1,3,4-Thiadiazol-2-yloxy)aniline is a chemical compound with the CAS Number: 1344100-60-2 and a linear formula of C8H7N3OS . It has a molecular weight of 193.23 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 4-(1,3,4-Thiadiazol-2-yloxy)aniline, has been reported in various studies . The synthesis often involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .


Molecular Structure Analysis

The InChI code for 4-(1,3,4-Thiadiazol-2-yloxy)aniline is 1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-(1,3,4-Thiadiazol-2-yloxy)aniline is a solid compound with a melting point between 90 - 93 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

One notable application of 4-(1,3,4-Thiadiazol-2-yloxy)aniline derivatives is in the field of corrosion inhibition. Quantum chemical studies on thiadiazolines, including derivatives similar to 4-(1,3,4-Thiadiazol-2-yloxy)aniline, have shown their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies use density functional theory to elucidate the inhibitory effect, focusing on parameters like the highest occupied molecular orbital energy and the energy gap, which correlate to inhibition efficiency (Udhayakala et al., 2013).

Antimicrobial Activity

Synthetic efforts involving aniline derivatives have led to the development of molecules with significant antimicrobial activities. For instance, the synthesis and evaluation of linezolid-like molecules, incorporating the aniline moiety, have demonstrated good antitubercular activities. These compounds, through their structural modifications, offer a pathway to novel antimicrobial agents (Başoğlu et al., 2012).

Synthesis of Novel Derivatives

The versatility of 1,3,4-thiadiazole derivatives, including those related to 4-(1,3,4-Thiadiazol-2-yloxy)aniline, is further illustrated in the synthesis of novel compounds with potential biological activities. For example, ultrasound-assisted synthesis has been employed to create new 1,3,4-thiadiazole derivatives incorporating pyrazolone moiety, showcasing an improvement in reaction rates and yields under sonication compared to conventional methods. These synthetic routes pave the way for the development of compounds with enhanced biological properties (Abd El-Rahman et al., 2009).

Biological and Pharmacological Activities

The 1,3,4-thiadiazole core, closely related to the chemical structure of interest, is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antitubercular properties. These compounds interact with various enzymes, exhibiting effects like anti-inflammatory, antidepressant, and analgesic actions. This highlights the potential of 4-(1,3,4-Thiadiazol-2-yloxy)aniline derivatives in the development of new therapeutic agents (Matysiak, 2015).

Nanoparticle Synthesis

Research on the reactivity of monomers, including aniline derivatives, has led to the design of nanoparticles with diverse nanostructures. These studies focus on the redox-responsive release of payloads, offering applications in fields like corrosion protection and battery technology. The work on PANI/PDMcT composite particles, for instance, explores their potential in self-healing systems and Li–S batteries (Lv et al., 2017).

Safety And Hazards

The safety information for 4-(1,3,4-Thiadiazol-2-yloxy)aniline indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .

Future Directions

While specific future directions for 4-(1,3,4-Thiadiazol-2-yloxy)aniline are not mentioned in the available literature, research on 1,3,4-thiadiazole derivatives continues to be a topic of interest due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing more effective and less toxic derivatives .

properties

IUPAC Name

4-(1,3,4-thiadiazol-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJQHEBFJPLRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,4-Thiadiazol-2-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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